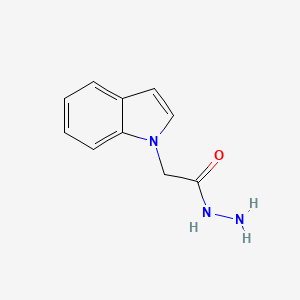

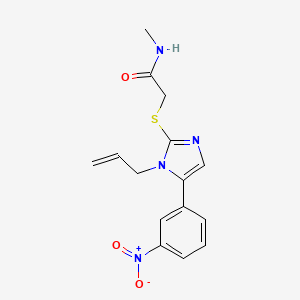

7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to belong to a class of compounds known as quinazoline derivatives . These compounds have been studied for their potential anti-tubercular activity .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using single crystal development .Chemical Reactions Analysis

These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various spectroscopic techniques .Applications De Recherche Scientifique

Luminescent Properties and Photo-Induced Electron Transfer

Novel piperazine-substituted naphthalimide compounds, closely related to the chemical structure , have been synthesized to explore their luminescent properties and photo-induced electron transfer (PET) capabilities. These compounds demonstrate significant potential in fluorescence applications, such as pH probes, due to their ability to switch off fluorescence through protonation or quaternization of the alkylated amine donor. This characteristic makes them useful in various scientific research applications including sensing and imaging technologies (Gan et al., 2003).

Fluorescent Ligands for Human 5-HT1A Receptors

A series of 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties have been synthesized for their high affinity towards human 5-HT1A receptors. These compounds, including long-chain derivatives, offer a promising approach for visualizing 5-HT1A receptors overexpressed in cells via fluorescence microscopy. This application is crucial in neurological and pharmacological research, aiding in the study of receptor distribution and function (Lacivita et al., 2009).

Synthetic Routes to Piperazine-2,5-diones

The Dieckmann cyclization method has been utilized to form piperazine-2,5-diones, structures that are integral to the synthesis of complex organic molecules including pharmaceuticals. This synthetic route highlights the versatility of piperazine derivatives in constructing biologically relevant compounds, which can be applied across various fields of chemical and pharmaceutical research (Aboussafy & Clive, 2012).

Corrosion Inhibitory Properties

The corrosion inhibitory properties of 8-Hydroxyquinoline-based piperazines on C35E steel in HCl electrolytes have been investigated, demonstrating that such compounds can significantly improve anti-corrosion properties. This application is particularly relevant in materials science and engineering, where protecting metals from corrosion is crucial (El faydy et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

Numéro CAS |

892282-91-6 |

|---|---|

Nom du produit |

7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C29H30N4O3 |

Poids moléculaire |

482.584 |

Nom IUPAC |

7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C29H30N4O3/c1-20-7-6-10-24(17-20)32-16-15-31(19-21(32)2)27(34)23-11-12-25-26(18-23)30-29(36)33(28(25)35)14-13-22-8-4-3-5-9-22/h3-12,17-18,21H,13-16,19H2,1-2H3,(H,30,36) |

Clé InChI |

YYBYWUJNPWQTSZ-UHFFFAOYSA-N |

SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)

![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)

![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)

![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)

![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)